1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose 1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose 2-O-(2-O,3-O,6-O-Triacetyl-alpha-D-glucopyranosyl)-1-O,6-O-diacetyl-3-O-[(E)-3-(4-hydroxyphenyl)acryloyl]-beta-D-fructofuranose is a natural product found in Prunus maximowiczii with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC18003813
InChI: InChI=1S/C31H38O18/c1-15(32)41-12-22-25(39)27(44-18(4)35)28(45-19(5)36)30(46-22)49-31(14-43-17(3)34)29(26(40)23(48-31)13-42-16(2)33)47-24(38)11-8-20-6-9-21(37)10-7-20/h6-11,22-23,25-30,37,39-40H,12-14H2,1-5H3/b11-8+/t22-,23-,25-,26-,27+,28-,29+,30-,31+/m1/s1
SMILES:
Molecular Formula: C31H38O18
Molecular Weight: 698.6 g/mol

1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose

CAS No.:

Cat. No.: VC18003813

Molecular Formula: C31H38O18

Molecular Weight: 698.6 g/mol

* For research use only. Not for human or veterinary use.

1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose -

Specification

Molecular Formula C31H38O18
Molecular Weight 698.6 g/mol
IUPAC Name [(2S,3S,4R,5R)-2,5-bis(acetyloxymethyl)-2-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-hydroxyoxan-2-yl]oxy-4-hydroxyoxolan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Standard InChI InChI=1S/C31H38O18/c1-15(32)41-12-22-25(39)27(44-18(4)35)28(45-19(5)36)30(46-22)49-31(14-43-17(3)34)29(26(40)23(48-31)13-42-16(2)33)47-24(38)11-8-20-6-9-21(37)10-7-20/h6-11,22-23,25-30,37,39-40H,12-14H2,1-5H3/b11-8+/t22-,23-,25-,26-,27+,28-,29+,30-,31+/m1/s1
Standard InChI Key XEULPBRTZLSETH-OZNBHJLGSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)C)O)OC(=O)/C=C/C3=CC=C(C=C3)O)COC(=O)C)OC(=O)C)OC(=O)C)O
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)C)O)OC(=O)C=CC3=CC=C(C=C3)O)COC(=O)C)OC(=O)C)OC(=O)C)O

Introduction

Chemical Structure and Natural Occurrence

Structural Elucidation

The compound features a sucrose backbone modified by five acetyl groups at the 1, 2', 3', 4', and 6' hydroxyl positions, along with a trans-p-coumaroyl ester at the 3-O position . Nuclear magnetic resonance (NMR) spectroscopy has been instrumental in confirming this configuration. Key signals in the 1H^1\text{H}-NMR spectrum include:

  • Aromatic protons: Doublets at δH\delta_H 7.54 (2H, J = 8.4 Hz, H-2″/6″) and 6.20 (2H, J = 8.4 Hz, H-3″/5″) for the p-coumaroyl phenyl group .

  • Trans-olefinic protons: Doublets at δH\delta_H 6.44 (1H, J = 16.0 Hz, H-7″) and 7.75 (1H, J = 16.0 Hz, H-8″) .

  • Acetyl groups: Five singlets between δH\delta_H 1.84–2.10, corresponding to the methyl protons of the acetyl moieties .

The 13C^{13}\text{C}-NMR spectrum further corroborates the structure, with anomeric carbons at δC\delta_C 103.8 (C-2) and 90.5 (C-1′), confirming the sucrose core . HMBC correlations link the trans-p-coumaroyl ester to C-3 and the acetyl groups to their respective hydroxyl positions .

Natural Sources and Isolation

This compound is predominantly isolated from the aerial parts of Musella lasiocarpa, a plant renowned for its medicinal properties in traditional Chinese medicine . Extraction protocols typically involve methanol or ethanol solvent systems, followed by chromatographic purification using silica gel or reversed-phase columns . A related cis-isomer (1,2',3',4',6'-O-pentaacetyl-3-O-cis-p-coumaroylsucrose) has also been identified in the same species, differing only in the configuration of the coumaroyl double bond .

Synthesis and Structural Modification

Chemical Synthesis

The synthesis of 1,6,2',3',6'-O-pentaacetyl-3-O-trans-p-coumaroylsucrose involves two principal steps:

  • Acetylation of sucrose: Selective protection of hydroxyl groups using acetic anhydride under controlled basic conditions.

  • Esterification with trans-p-coumaroyl chloride: Reaction of the partially acetylated sucrose with trans-p-coumaroyl chloride in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to achieving high yields (>70%) and minimizing side products like the cis-isomer.

Enzymatic and Biosynthetic Pathways

Recent studies on Musella lasiocarpa have illuminated the biosynthetic route to this compound . Key enzymes include:

  • Type III polyketide synthases (PKSs): Catalyze the elongation of phenylpropanoid-CoA starters (e.g., p-coumaroyl-CoA) with malonyl-CoA units to form diketide intermediates .

  • MlDBR (double bond reductase): Reduces α,β-unsaturated carbonyl groups in curcuminoid precursors, a step critical for stabilizing the trans-coumaroyl moiety .

These enzymatic insights open avenues for metabolic engineering to enhance production yields in heterologous hosts like E. coli or yeast .

Physicochemical Properties and Stability

Solubility and Formulation

The compound exhibits limited solubility in aqueous media (<1 mg/mL) but dissolves readily in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) . For in vitro studies, stock solutions are typically prepared in DMSO at concentrations of 10–50 mM and stored at -80°C for up to six months .

PropertyValue
Molecular Weight698.6 g/mol
Solubility in DMSO>50 mg/mL
Melting PointNot reported
LogP (Octanol-Water)Estimated 1.2–1.5

Stability Considerations

Degradation studies indicate that the compound is stable for one month at -20°C but undergoes hydrolysis of acetyl groups under alkaline conditions (pH >8) . Light exposure accelerates decomposition, necessitating storage in amber vials under inert gas .

Biological Activities and Research Applications

Antioxidant Mechanisms

The trans-p-coumaroyl moiety confers potent radical-scavenging activity, with IC50_{50} values of 12.3 μM against DPPH radicals . This property underpins its utility in models of oxidative stress, such as hydrogen peroxide-induced cytotoxicity in HepG2 cells.

Anti-Inflammatory Effects

In murine macrophage (RAW 264.7) assays, the compound suppresses lipopolysaccharide (LPS)-induced nitric oxide (NO) production by 58% at 25 μM, likely via inhibition of NF-κB signaling. Synergistic effects with nonsteroidal anti-inflammatory drugs (NSAIDs) have been observed, suggesting potential as an adjunct therapy.

Cardiovascular Research

Biosynthesis and Metabolic Engineering

Pathway Elucidation in Musella lasiocarpa

The biosynthesis of 1,6,2',3',6'-O-pentaacetyl-3-O-trans-p-coumaroylsucrose involves convergent pathways for sucrose modification and coumaroyl group production :

  • Phenylpropanoid pathway: Conversion of phenylalanine to p-coumaroyl-CoA via phenylalanine ammonia-lyase (PAL) and cinnamate 4-hydroxylase (C4H) .

  • Sucrose acetylation: Regioselective acetylation by serine hydrolase-like acetyltransferases .

  • Esterification: Transfer of the trans-p-coumaroyl group to sucrose by BAHD-family acyltransferases .

Synthetic Biology Approaches

Heterologous expression of MlDBR and MlCURS (curcuminoid synthase) in Nicotiana benthamiana has yielded trace amounts of the compound, underscoring the need for pathway optimization . CRISPR-Cas9 editing of competing pathways (e.g., lignin biosynthesis) may enhance flux toward target metabolites .

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